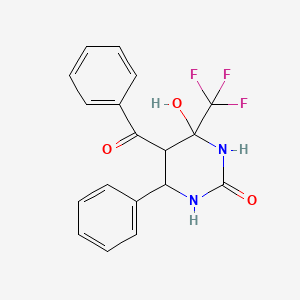
Benzoic acid, 3,4-dimethoxy-5-(phenylmethoxy)-, hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 3,4-dimethoxy-5-(phenylmethoxy)-, hydrazide: is a chemical compound with a complex structure that includes benzoic acid as its core, substituted with methoxy and phenylmethoxy groups, and a hydrazide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 3,4-dimethoxy-5-(phenylmethoxy)-, hydrazide typically involves the reaction of 3,4-dimethoxy-5-(phenylmethoxy)benzoic acid with hydrazine. The reaction is usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: Benzoic acid, 3,4-dimethoxy-5-(phenylmethoxy)-, hydrazide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, benzoic acid, 3,4-dimethoxy-5-(phenylmethoxy)-, hydrazide is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for developing new compounds.
Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its hydrazide group can form stable complexes with certain biomolecules, aiding in the investigation of biological processes.
Medicine: In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure can be modified to develop new drugs with specific therapeutic effects.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of benzoic acid, 3,4-dimethoxy-5-(phenylmethoxy)-, hydrazide involves its interaction with molecular targets such as enzymes and receptors. The hydrazide group can form covalent bonds with specific amino acid residues in enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Benzoic acid, 3,4-dimethoxy-: This compound lacks the phenylmethoxy and hydrazide groups, making it less complex.
Benzoic acid, 4-hydroxy-3,5-dimethoxy- (Syringic acid): This compound has hydroxyl and methoxy groups but lacks the phenylmethoxy and hydrazide groups.
3,4-dimethoxy-5-phenylmethoxy-benzoic acid: This compound is similar but lacks the hydrazide group.
Uniqueness: Benzoic acid, 3,4-dimethoxy-5-(phenylmethoxy)-, hydrazide is unique due to the presence of both methoxy and phenylmethoxy groups along with the hydrazide functional group. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
101289-41-2 |
|---|---|
Fórmula molecular |
C16H18N2O4 |
Peso molecular |
302.32 g/mol |
Nombre IUPAC |
3,4-dimethoxy-5-phenylmethoxybenzohydrazide |
InChI |
InChI=1S/C16H18N2O4/c1-20-13-8-12(16(19)18-17)9-14(15(13)21-2)22-10-11-6-4-3-5-7-11/h3-9H,10,17H2,1-2H3,(H,18,19) |
Clave InChI |
IKGVFEUACMPDJX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC(=C1)C(=O)NN)OCC2=CC=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-chlorophenyl)-N'-[(E)-(2-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11978637.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11978643.png)
![4-(1,3-Benzodioxol-5-yloxy)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B11978649.png)

![N'-[(E)-1-(4-fluorophenyl)ethylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11978654.png)

![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide](/img/structure/B11978669.png)
![Diisobutyl 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11978680.png)

![2-(Naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclopentane]](/img/structure/B11978693.png)
![2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2,2,2-trichloro-1-(4-iodoanilino)ethyl]acetamide](/img/structure/B11978697.png)


